Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate are not found, there are related compounds synthesized using various methods. For instance, a green synthesis method was used for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .Scientific Research Applications
- The conjugated profile of benzodithiazole imparts fascinating electronic properties. Historically, it was used in the design of organic dyes. However, with improved diagnostic techniques, researchers now explore its potential as an organic radical and semiconductor .
Organic Radicals and Semiconductors
Future Directions
While specific future directions for Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate are not found, there is ongoing research in the field of thiadiazole derivatives. For instance, a thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .
Mechanism of Action
Target of Action
It is known that compounds containing the benzo[d][1,2,3]thiadiazole moiety are often involved in organic optoelectronic materials .
Mode of Action
It is known that electron-withdrawing heterocyclic units, such as benzo[d][1,2,3]thiadiazole, play a crucial role in the design of organic chromophores due to their ability to reduce the band gap by promoting intramolecular charge transfer .
Biochemical Pathways
Compounds containing the benzo[d][1,2,3]thiadiazole moiety are known to be potential components of photoluminescent materials .
Result of Action
It is known that compounds containing the benzo[d][1,2,3]thiadiazole moiety can be used in the development of various optoelectronic devices such as dye-sensitized solar cells, organic light-emitting diodes, and organic field-effect transistors .
Action Environment
It is known that the chemical properties of compounds containing the benzo[d][1,2,3]thiadiazole moiety are less studied than other fused thiadiazoles .
properties
IUPAC Name |
ethyl 4-(1,2,3-benzothiadiazole-5-carbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)10-3-6-12(7-4-10)17-15(20)11-5-8-14-13(9-11)18-19-23-14/h3-9H,2H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHJEGICTIRXLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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